4-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]morpholine
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Overview
Description
4-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]morpholine is a chemical compound with the molecular formula C16H19NO2 It is characterized by the presence of a morpholine ring attached to a naphthalene moiety through an ethoxyethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]morpholine typically involves the reaction of 2-naphthol with ethylene oxide to form 2-(2-naphthalen-2-yloxy)ethanol. This intermediate is then reacted with morpholine in the presence of a suitable base, such as potassium carbonate, to yield the final product. The reaction is usually carried out under reflux conditions in an appropriate solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]morpholine involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the morpholine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-Ethylhexyloxy)ethyl)morpholine
- 4-((4-(4-Morpholinyl)-4-oxo-2-butenoyl)morpholine)
- 4-(2-Hexyloxy-ethyl)morpholine
Uniqueness
4-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]morpholine is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-(2-naphthalen-2-yloxyethoxy)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-4-17-15-18(6-5-16(17)3-1)22-14-13-21-12-9-19-7-10-20-11-8-19/h1-6,15H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKMGXQHPCAGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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